molecular formula C20H23N3O3 B3776553 N-methyl-2-(4-methylphenoxy)-N-[[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl]ethanamine

N-methyl-2-(4-methylphenoxy)-N-[[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl]ethanamine

Cat. No.: B3776553
M. Wt: 353.4 g/mol
InChI Key: XJJOVXGBBGJRBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-methyl-2-(4-methylphenoxy)-N-[[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl]ethanamine” is a complex organic compound that features a combination of aromatic rings, an oxadiazole ring, and an amine group

Properties

IUPAC Name

N-methyl-2-(4-methylphenoxy)-N-[[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O3/c1-16-8-10-18(11-9-16)24-13-12-23(2)14-20-21-19(22-26-20)15-25-17-6-4-3-5-7-17/h3-11H,12-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJJOVXGBBGJRBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCCN(C)CC2=NC(=NO2)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-methyl-2-(4-methylphenoxy)-N-[[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl]ethanamine” typically involves multiple steps:

    Formation of the oxadiazole ring: This can be achieved by cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Etherification: The phenoxy groups can be introduced via nucleophilic substitution reactions, where phenols react with alkyl halides in the presence of a base.

    Amine alkylation: The final step involves the alkylation of the amine group with the oxadiazole-containing intermediate.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the reaction conditions to maximize yield and purity. This includes:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to dissolve reactants and control reaction temperature.

    Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the oxadiazole ring or the aromatic rings, potentially leading to ring-opening or hydrogenation.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

    Oxidation: Formation of N-oxides or hydroxylated derivatives.

    Reduction: Hydrogenated or ring-opened products.

    Substitution: Functionalized aromatic rings with groups such as nitro, sulfonyl, or halogens.

Scientific Research Applications

Chemistry

    Synthesis of novel materials: The compound can be used as a building block for the synthesis of polymers or other advanced materials.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology and Medicine

    Pharmacology: Investigation of its potential as a drug candidate due to its unique structure.

    Biological assays: Use in various assays to study its interaction with biological targets.

Industry

    Material science: Application in the development of new materials with specific properties.

    Chemical synthesis: Use as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of “N-methyl-2-(4-methylphenoxy)-N-[[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl]ethanamine” would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The presence of multiple aromatic rings and an oxadiazole ring suggests potential interactions with nucleic acids or proteins.

Comparison with Similar Compounds

Similar Compounds

    N-methyl-2-(4-methylphenoxy)-N-[[3-(phenoxymethyl)-1,2,4-thiadiazol-5-yl]methyl]ethanamine: Similar structure with a thiadiazole ring instead of an oxadiazole ring.

    N-methyl-2-(4-methylphenoxy)-N-[[3-(phenoxymethyl)-1,2,4-triazol-5-yl]methyl]ethanamine: Similar structure with a triazole ring instead of an oxadiazole ring.

Uniqueness

The presence of the oxadiazole ring in “N-methyl-2-(4-methylphenoxy)-N-[[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl]ethanamine” imparts unique electronic properties and potential biological activity compared to its analogs with different heterocyclic rings.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-methyl-2-(4-methylphenoxy)-N-[[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl]ethanamine
Reactant of Route 2
Reactant of Route 2
N-methyl-2-(4-methylphenoxy)-N-[[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl]ethanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.